N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide is an organic compound that features a unique structure combining an anthraquinone moiety with a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide typically involves the reaction of 9,10-anthraquinone with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone group to hydroquinone, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
1-aminoanthracene-9,10-dione carboxamides: Compounds with similar anthraquinone moieties but different substituents.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide is unique due to the presence of both an anthraquinone and a furan carboxamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUHURTXQNLLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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